molecular formula C18H13BrN2O3S B5987825 (5E)-1-(3-bromophenyl)-5-(4-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-1-(3-bromophenyl)-5-(4-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B5987825
M. Wt: 417.3 g/mol
InChI Key: KJMUJVJECFCOKA-OQLLNIDSSA-N
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Description

(5E)-1-(3-bromophenyl)-5-(4-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a synthetic organic compound that belongs to the class of dihydropyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3-bromophenyl)-5-(4-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of appropriate aldehydes and thiourea derivatives under specific reaction conditions. Commonly used methods include:

    Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a thiourea derivative in the presence of a base such as piperidine or pyridine.

    Cyclization Reactions: The intermediate products undergo cyclization to form the dihydropyrimidine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.

    Temperature Control: Maintaining optimal temperatures to ensure complete reactions.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(3-bromophenyl)-5-(4-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the double bond or the thioxo group using reducing agents such as sodium borohydride.

    Substitution: Halogen substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Piperidine, pyridine.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydropyrimidine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Novel Compounds: Used as a precursor for the synthesis of novel dihydropyrimidine derivatives with potential biological activities.

    Catalysis: Employed in catalytic reactions to explore new synthetic methodologies.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.

    Antimicrobial Activity: Evaluated for its antimicrobial properties against various bacterial and fungal strains.

Medicine

    Drug Development: Investigated as a lead compound for the development of new therapeutic agents targeting diseases such as cancer, inflammation, and infections.

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-1-(3-bromophenyl)-5-(4-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Dihydropyrimidine Derivatives: Compounds with similar dihydropyrimidine structures, such as 1,3-dimethyl-5-(4-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione.

    Thioxodihydropyrimidine Compounds: Compounds with thioxo groups, such as 1-(3-chlorophenyl)-5-(4-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione.

Uniqueness

(5E)-1-(3-bromophenyl)-5-(4-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(5E)-1-(3-bromophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O3S/c1-24-14-7-5-11(6-8-14)9-15-16(22)20-18(25)21(17(15)23)13-4-2-3-12(19)10-13/h2-10H,1H3,(H,20,22,25)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMUJVJECFCOKA-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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